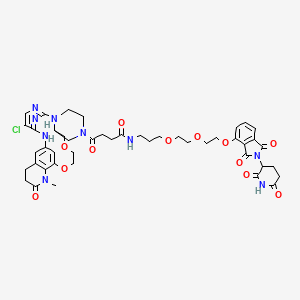

Bcl6 protac 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BCL6 PROTAC 15 es un compuesto de quimera de direccionamiento de proteólisis (PROTAC) diseñado para dirigirse y degradar la proteína del linfoma de células B 6 (BCL6). BCL6 es un represor transcripcional involucrado en la regulación de la formación del centro germinal, el desarrollo de las células B y otros procesos celulares como el ciclo celular y la respuesta al daño del ADN. BCL6 PROTAC 15 ha mostrado potencial en el tratamiento de linfomas derivados de células B del centro germinal mediante la inducción de la degradación de la proteína BCL6 .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de BCL6 PROTAC 15 implica la conjugación de un dominio de unión a BCL6 con una cabeza de guerra de talidomida que dirige el BCL6 unido a la ligasa de ubiquitina E3 cereblón (CRBN). La ruta sintética generalmente incluye los siguientes pasos:

Síntesis del dominio de unión a BCL6: Esto implica la preparación de una pequeña molécula que puede unirse específicamente a la proteína BCL6.

Síntesis de la cabeza de guerra de talidomida: La talidomida se modifica para incluir grupos funcionales que permiten la conjugación con el dominio de unión a BCL6.

Métodos de producción industrial

La producción industrial de BCL6 PROTAC 15 implica la escalabilidad de la ruta sintética descrita anteriormente. Esto incluye la optimización de las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para garantizar la consistencia y la pureza del producto final. El proceso de producción debe cumplir con los estándares regulatorios para la fabricación farmacéutica.

Análisis De Reacciones Químicas

Tipos de reacciones

BCL6 PROTAC 15 experimenta principalmente los siguientes tipos de reacciones:

Unión y degradación: El compuesto se une a la proteína BCL6 y recluta la ligasa de ubiquitina E3 cereblón, lo que lleva a la ubiquitinación y posterior degradación proteasómica de BCL6.

Reacciones de sustitución: El enlace entre el dominio de unión a BCL6 y la cabeza de guerra de talidomida puede sufrir reacciones de sustitución durante el proceso de síntesis.

Reactivos y condiciones comunes

Reactivos: Inhibidores de moléculas pequeñas de BCL6, derivados de talidomida, enlaces y agentes de acoplamiento.

Condiciones: Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para garantizar la estabilidad y la reactividad de los intermediarios.

Productos principales

El producto principal de las reacciones que involucran BCL6 PROTAC 15 es la degradación de la proteína BCL6, lo que lleva a la inhibición de sus funciones de represor transcripcional .

Aplicaciones Científicas De Investigación

BCL6 PROTAC 15 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la degradación de BCL6 y sus efectos en los procesos celulares.

Biología: Se emplea en la investigación para comprender el papel de BCL6 en la formación del centro germinal, el desarrollo de las células B y otras funciones celulares.

Medicina: Se investiga como un posible agente terapéutico para el tratamiento del linfoma difuso de células B grandes (DLBCL) y otras malignidades de células B

Mecanismo De Acción

BCL6 PROTAC 15 ejerce sus efectos induciendo la degradación de la proteína BCL6. El compuesto comprende un dominio de unión a BCL6 unido a una cabeza de guerra de talidomida que dirige el BCL6 unido a la ligasa de ubiquitina E3 cereblón (CRBN). Esto lleva a la ubiquitinación y posterior degradación proteasómica de BCL6. La degradación de BCL6 da como resultado la desrepresión de sus genes diana, lo que lleva a la inhibición de la proliferación celular y la inducción de apoptosis en células dependientes de BCL6 .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de BCL6 PROTAC 15

BCL6 PROTAC 15 es único en su diseño, que comprende un dominio de unión a BCL6 unido a una cabeza de guerra de talidomida que dirige el BCL6 unido a la ligasa de ubiquitina E3 cereblón (CRBN). Este mecanismo de direccionamiento específico permite la degradación eficiente de BCL6, lo que lo convierte en un candidato prometedor para el tratamiento de las malignidades de células B .

Actividad Biológica

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a crucial role in the development and progression of various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL). The advent of proteolysis-targeting chimeras (PROTACs) has opened new avenues for the targeted degradation of proteins like BCL6, which are often considered "undruggable" by traditional small-molecule inhibitors. This article focuses on the biological activity of Bcl6 PROTAC 1 , examining its mechanisms, efficacy, and implications for cancer therapy.

This compound operates through a bifunctional mechanism that recruits an E3 ubiquitin ligase to the BCL6 protein, leading to its ubiquitination and subsequent proteasomal degradation. This approach contrasts with conventional inhibitors that merely block the activity of BCL6 without removing it from the cellular environment. The degradation process allows for sustained therapeutic effects even at substoichiometric concentrations of the PROTAC.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively degrades BCL6 in various lymphoma cell lines. For instance:

- Cell Lines Tested : OCI-Ly1, SU-DHL-4, and Karpas 422.

- Efficacy : Significant reduction in BCL6 protein levels was observed, correlating with antiproliferative effects. The compound exhibited a dose-dependent response with DC50 values indicating effective degradation at low concentrations.

| Cell Line | DC50 (nM) | % Degradation at Max Concentration |

|---|---|---|

| OCI-Ly1 | 25 | 90% |

| SU-DHL-4 | 30 | 85% |

| Karpas 422 | 40 | 80% |

In Vivo Studies

In vivo efficacy was evaluated using xenograft models where this compound was administered orally:

- Model : Lymphoma xenograft mouse models.

- Results :

- Induction of tumor stasis or regression was noted.

- Complete tumor regressions were observed in several instances, highlighting the compound's potential as a therapeutic agent.

Case Study 1: ARV-393

ARV-393 is an investigational PROTAC targeting BCL6 that has shown promising results in clinical trials:

- Phase : Phase 1 clinical trial.

- Outcome : Demonstrated potent degradation of BCL6 and significant antiproliferative activity in preclinical models.

- Mechanism : Induces rapid degradation of BCL6 protein, leading to de-repression of target genes associated with tumor growth.

Case Study 2: BI-3802

Another compound, BI-3802, was identified as a small molecule that induces BCL6 degradation:

- Mechanism : It binds to the BTB domain of BCL6, facilitating its ubiquitination through SIAH1 E3 ligase.

- Findings : Comparable antiproliferative effects to genetic knock-out of BCL6 were observed, underscoring the effectiveness of degradation over mere inhibition.

Implications for Treatment

The ability of Bcl6 PROTACs to degrade target proteins rather than simply inhibit them represents a significant advancement in cancer therapy. This mechanism may lead to more effective treatments for hematological malignancies characterized by aberrant BCL6 activity. The sustained therapeutic effects due to protein removal could potentially reduce the likelihood of resistance commonly seen with traditional inhibitors.

Propiedades

Fórmula molecular |

C45H52ClN9O12 |

|---|---|

Peso molecular |

946.4 g/mol |

Nombre IUPAC |

4-[(13R)-4-chloro-21-methyl-22-oxo-15,18-dioxa-2,6,8,11,21,28-hexazapentacyclo[17.7.1.13,7.08,13.020,25]octacosa-1(26),3(28),4,6,19(27),20(25)-hexaen-11-yl]-N-[3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]propyl]-4-oxobutanamide |

InChI |

InChI=1S/C45H52ClN9O12/c1-52-37(58)10-6-27-22-28-23-34(40(27)52)67-21-19-65-26-29-25-53(13-14-54(29)45-48-24-31(46)41(49-28)51-45)38(59)11-9-35(56)47-12-3-15-63-16-17-64-18-20-66-33-5-2-4-30-39(33)44(62)55(43(30)61)32-7-8-36(57)50-42(32)60/h2,4-5,22-24,29,32H,3,6-21,25-26H2,1H3,(H,47,56)(H,48,49,51)(H,50,57,60)/t29-,32?/m1/s1 |

Clave InChI |

YQWUMLVLLIWGQJ-UYEDPJPISA-N |

SMILES isomérico |

CN1C(=O)CCC2=C1C3=CC(=C2)NC4=NC(=NC=C4Cl)N5CCN(C[C@@H]5COCCO3)C(=O)CCC(=O)NCCCOCCOCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |

SMILES canónico |

CN1C(=O)CCC2=C1C3=CC(=C2)NC4=NC(=NC=C4Cl)N5CCN(CC5COCCO3)C(=O)CCC(=O)NCCCOCCOCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.